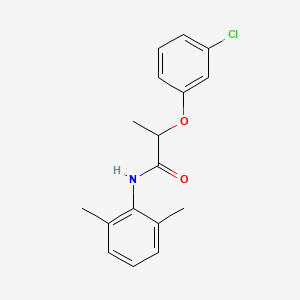

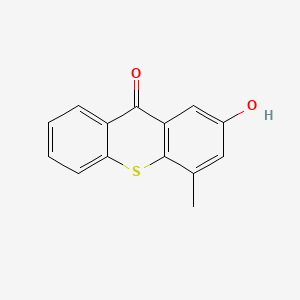

5-(2-furyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-based compounds, also known as furanics, have been extensively investigated as promising building blocks from renewables . They are abundantly available biomass-derived renewable chemical feedstocks . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Synthesis Analysis

Furanics such as furfural and 5-hydroxymethyl furfural (HMF) can be synthesized in different yields depending on the reaction conditions and starting material employed (cellulose or simple C6 sugars such as fructose and glucose) . For example, a renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has been reported, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .

Molecular Structure Analysis

The molecular structure of furan-based compounds can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for the structural elucidation of compounds along with the analysis of geometrical and vibrational properties of molecules .

Chemical Reactions Analysis

Furan-based compounds can undergo various chemical reactions. For instance, furfural and HMF can be oxidized to furoic acid and furan-2,5-dicarboxylic acid (FDCA), respectively . This process uses alkaline water as the formal oxidant while producing pure H2 as the reaction byproduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-based compounds can vary. For instance, (2-FURYL)GLYOXYLIC ACID has a molecular weight of 140.09, a melting point of 92-97 ºC, and a density of 1.423±0.06 g/cm3 .

Mecanismo De Acción

Safety and Hazards

Safety and hazards associated with furan-based compounds can also vary. For example, 5-(2-Furyl)-1H-pyrazole-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(furan-2-yl)-1-phenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-13(18)11-12(10-7-4-8-19-10)16(15-14-11)9-5-2-1-3-6-9/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDPOQOSVHYALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B5044265.png)

![7-hydroxy-3,4,8-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5044273.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-furylmethyl)piperidine](/img/structure/B5044314.png)

![1-(2-FLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5044317.png)

![1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B5044325.png)

![2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid](/img/structure/B5044327.png)

![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5044328.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}butanamide](/img/structure/B5044330.png)

![5-[(3-methoxyphenoxy)methyl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5044336.png)

![N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5044343.png)